![molecular formula C12H9NO B2558681 2,3-Dihydro-benzo[de]isoquinolin-1-one CAS No. 18833-41-5](/img/structure/B2558681.png)

2,3-Dihydro-benzo[de]isoquinolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

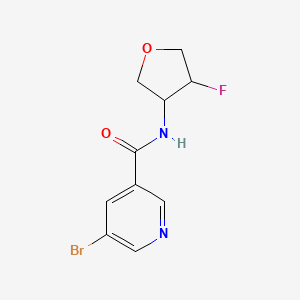

2,3-Dihydro-1H-benzo[de]isoquinolin-1-one est un composé hétérocyclique qui appartient à la famille des isoquinoléines. Il est caractérisé par une structure cyclique fusionnée composée d'un cycle benzénique et d'une partie dihydroisoquinoléine.

Applications De Recherche Scientifique

2,3-Dihydro-1H-benzo[de]isoquinolin-1-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of fluorescent chemosensors for detecting cations and anions.

Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mécanisme D'action

Target of Action

It is known that similar compounds have been used as chemosensors for various cations .

Mode of Action

It is known that similar compounds interact with their targets through a process known as photoinduced electron transfer .

Biochemical Pathways

Similar compounds have been shown to affect the fluorescence properties of various cations, suggesting that they may interact with biochemical pathways involving these ions .

Result of Action

Similar compounds have been shown to exhibit high chemosensor selectivity in the determination of anions .

Action Environment

Similar compounds have been shown to exhibit different sensor properties and working effects depending on the structure of the fluorophore present in the system .

Analyse Biochimique

Biochemical Properties

It has been found that new derivatives of the benzo[de]isoquinoline-1,3-dione system, which includes 2,3-Dihydro-benzo[de]isoquinolin-1-one, can be obtained by reacting 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .

Molecular Mechanism

It is known that the principal mechanism of the action of these sensor systems is the PET (photoinduced electron transfer) effect

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 2,3-dihydro-1H-benzo[de]isoquinolin-1-one peut être réalisée par plusieurs méthodes. Une approche courante implique la réduction chimiosélective des 1H-benzo[de]isoquinoline-1,3(2H)-diones substituées en position 2 à l'aide de borohydrure de sodium ou de zinc à température ambiante . Une autre méthode comprend la réaction de la 2-benzyl-6-bromo-benzo[de]isoquinoline-1,3-dione avec l'éthylènediamine et l'hydrazine, suivie d'une fonctionnalisation supplémentaire des groupes amino libres .

Méthodes de Production Industrielle : Les méthodes de production industrielle du 2,3-dihydro-1H-benzo[de]isoquinolin-1-one ne sont pas largement documentées. La possibilité de mise à l'échelle des voies de synthèse mentionnées ci-dessus suggère que des conditions similaires pourraient être adaptées à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de Réactions : Le 2,3-dihydro-1H-benzo[de]isoquinolin-1-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d'isoquinoléine.

Réduction : Les réactions de réduction peuvent produire différents dérivés de dihydroisoquinoléine.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau de l'atome d'azote ou du cycle aromatique.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et le borohydrure de zinc sont des agents réducteurs fréquemment utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Produits Principaux : Les principaux produits formés à partir de ces réactions incluent divers dérivés d'isoquinoléine et de dihydroisoquinoléine substitués, qui peuvent être fonctionnalisés davantage pour des applications spécifiques .

4. Applications de la Recherche Scientifique

Le 2,3-dihydro-1H-benzo[de]isoquinolin-1-one présente un large éventail d'applications dans la recherche scientifique :

Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

5. Mécanisme d'Action

Le mécanisme d'action du 2,3-dihydro-1H-benzo[de]isoquinolin-1-one varie en fonction de son application. Dans le contexte des chimiocapteurs, le mécanisme principal implique des effets de transfert d'électrons photoinduit (PET) ou de transfert de charge photoinduit (PCT) . Dans les applications médicinales, le composé peut interagir avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, pour exercer ses effets biologiques .

Composés Similaires :

2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one : Ce composé partage une structure cyclique fusionnée similaire et est utilisé dans la recherche antileishmanienne.

Benzo[de]isoquinoline-1,3-dione : Ce composé est utilisé dans le développement de chimiocapteurs et de matériaux présentant des propriétés électroniques uniques.

Unicité : Le 2,3-dihydro-1H-benzo[de]isoquinolin-1-one est unique en raison de sa réactivité polyvalente et de ses applications potentielles dans divers domaines. Sa capacité à subir plusieurs types de réactions chimiques et son rôle de squelette dans la découverte de médicaments mettent en évidence son importance dans la recherche scientifique.

Comparaison Avec Des Composés Similaires

2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar fused ring structure and is used in antileishmanial research.

Benzo[de]isoquinoline-1,3-dione: This compound is used in the development of chemosensors and materials with unique electronic properties.

Uniqueness: 2,3-Dihydro-1H-benzo[de]isoquinolin-1-one is unique due to its versatile reactivity and potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its role as a scaffold in drug discovery highlight its significance in scientific research.

Propriétés

IUPAC Name |

2,3-dihydrobenzo[de]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-12-10-6-2-4-8-3-1-5-9(7-13-12)11(8)10/h1-6H,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJHNXPHHOCUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC3=C2C(=CC=C3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18833-41-5 |

Source

|

| Record name | 3-azatricyclo[7.3.1.0,5,13]trideca-1(12),5(13),6,8,10-pentaen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile](/img/structure/B2558601.png)

![7-(TERT-BUTYL)-2-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2558605.png)

![2-Methyl-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2558607.png)

![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2558608.png)

![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B2558609.png)

![N-[Oxan-4-yl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2558612.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2558620.png)

![2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558621.png)